molecular formula C12H13N3O4 B8688191 tert-Butyl (4-cyano-2-nitrophenyl)carbamate

tert-Butyl (4-cyano-2-nitrophenyl)carbamate

Cat. No.: B8688191
M. Wt: 263.25 g/mol
InChI Key: OIBNDNZLWOKBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-cyano-2-nitrophenyl)carbamate is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of a t-butoxycarbonyl group, a cyano group, and a nitro group attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-cyano-2-nitrophenyl)carbamate typically involves multiple steps. One common method starts with the nitration of aniline to form nitroaniline. This is followed by the introduction of the cyano group through a cyanation reaction. Finally, the t-butoxycarbonyl group is introduced via a carbamoylation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-cyano-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-t-butoxycarbonyl-4-cyano2-aminoaniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (4-cyano-2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-cyano-2-nitrophenyl)carbamate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-nitroaniline: Lacks the t-butoxycarbonyl and cyano groups.

    2-nitroaniline: Similar structure but with the nitro group in a different position.

    N-t-butoxycarbonyl-4-nitroaniline: Lacks the cyano group.

Uniqueness

tert-Butyl (4-cyano-2-nitrophenyl)carbamate is unique due to the presence of all three functional groups (t-butoxycarbonyl, cyano, and nitro) on the aniline ring. This combination of groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

tert-butyl N-(4-cyano-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-8(7-13)6-10(9)15(17)18/h4-6H,1-3H3,(H,14,16)

InChI Key

OIBNDNZLWOKBRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.